molecular formula C10H8N4O8Zn B1221554 Zinc orotate CAS No. 60388-02-5

Zinc orotate

Cat. No.: B1221554
CAS No.: 60388-02-5
M. Wt: 377.6 g/mol
InChI Key: LUALAXHLCYKCNS-UHFFFAOYSA-N
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Description

Zinc orotate is a compound formed by the combination of zinc and orotic acid. It is known for its high bioavailability and is often used as a dietary supplement to address zinc deficiencies. Zinc is an essential mineral that plays a crucial role in various physiological functions, including immune response, enzyme activation, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc orotate can be synthesized through a precipitation method. This involves reacting zinc salts, such as zinc acetate, with orotic acid in an aqueous solution. The reaction typically occurs at room temperature, and the resulting this compound precipitate is filtered, washed, and dried .

Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with orotic acid under controlled conditions. The reaction mixture is heated to facilitate the formation of this compound, which is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Zinc orotate primarily undergoes coordination reactions due to the presence of zinc ions. It can form complexes with various ligands, enhancing its stability and functionality.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce various zinc-ligand complexes .

Mechanism of Action

Zinc orotate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness of Zinc Orotate: this compound is unique due to its combination with orotic acid, which enhances its bioavailability and effectiveness. This makes it a preferred choice for addressing zinc deficiencies and supporting various physiological functions .

Properties

CAS No.

60388-02-5

Molecular Formula

C10H8N4O8Zn

Molecular Weight

377.6 g/mol

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxylic acid;zinc

InChI

InChI=1S/2C5H4N2O4.Zn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);

InChI Key

LUALAXHLCYKCNS-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Zn+2]

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O.C1=C(NC(=O)NC1=O)C(=O)O.[Zn]

68399-76-8
60388-02-5

Pictograms

Irritant

Synonyms

Acid, Orotic
Orotate, Potassium
Orotate, Sodium
Orotate, Zinc
Orotic Acid
Potassium Orotate
Sodium Orotate
Zinc Orotate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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